molecular formula C18H19NO2 B12042858 3-(3,4-dihydroquinolin-1(2H)-ylmethyl)-4-methoxybenzaldehyde

3-(3,4-dihydroquinolin-1(2H)-ylmethyl)-4-methoxybenzaldehyde

Cat. No.: B12042858
M. Wt: 281.3 g/mol
InChI Key: KCDSJVAVFGKGIJ-UHFFFAOYSA-N
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Description

3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is an organic compound that features a quinoline derivative linked to a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde typically involves the reaction of 3,4-dihydroquinoline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3,4-dihydroquinoline, followed by nucleophilic addition to the aldehyde group of 4-methoxybenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzoic acid.

    Reduction: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzaldehyde moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinolin-1(2H)-one: Shares the quinoline core structure but lacks the methoxybenzaldehyde moiety.

    4-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the quinoline structure.

    3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)benzaldehyde: Similar structure but without the methoxy group.

Uniqueness

3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is unique due to the combination of the quinoline and methoxybenzaldehyde moieties, which may confer distinct chemical and biological properties not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C18H19NO2/c1-21-18-9-8-14(13-20)11-16(18)12-19-10-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3

InChI Key

KCDSJVAVFGKGIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCC3=CC=CC=C32

Origin of Product

United States

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